Fexinidazole vs. NECT: Head-to-Head Efficacy and Relapse Risk in Stage 2 g-HAT
In the only randomized controlled trial comparing fexinidazole directly with nifurtimox-eflornithine combination therapy (NECT) for second-stage gambiense HAT, treatment success rates at 18 months were 91.2% for fexinidazole (239/262 patients) versus 97.6% for NECT (124/127 patients), establishing non-inferiority within a pre-specified 13% margin (difference -6.4%, 95% CI -11.2 to -1.5) [1]. However, relapse during 24-month follow-up occurred in 14/264 fexinidazole-treated patients compared to 0/130 in the NECT group (RD 0.05, 95% CI 0.02–0.08; moderate-certainty evidence) [2]. All-cause mortality at 24 months was 9/264 with fexinidazole versus 2/130 with NECT (RR 2.22, 95% CI 0.49–10.11; low-certainty evidence) [2].
| Evidence Dimension | Treatment success rate at 18 months |
|---|---|
| Target Compound Data | 91.2% (239/262 patients) |
| Comparator Or Baseline | NECT: 97.6% (124/127 patients) |
| Quantified Difference | -6.4 percentage points (95% CI -11.2 to -1.5) |
| Conditions | Phase II/III randomized, open-label, non-inferiority trial; DRC and Central African Republic; 394 participants with late-stage g-HAT; follow-up through 24 months |
Why This Matters
Procurement decisions must weigh the 6.4 percentage point efficacy gap against the operational advantage of oral outpatient administration without IV infusion infrastructure.
- [1] Mesu VKBK, Kalonji WM, Bardonneau C, Mordt OV, Blesson S, Simon F, Delhomme S, Bernhard S, Kuziena W, Lubaki JF, Vuvu SL, Ngima PN, Mbembo HM, Ilunga M, Bonama AK, Heradi JA, Solomo JLL, Mandula G, Badibabi LK, Dama FR, Lukula PK, Tete DN, Lumbala C, Scherrer B, Strub-Wourgaft N, Tarral A. Oral fexinidazole for late-stage African Trypanosoma brucei gambiense trypanosomiasis: a pivotal multicentre, randomised, non-inferiority trial. Lancet. 2018;391(10116):144-154. doi:10.1016/S0140-6736(17)32758-7. View Source
- [2] Dickie EA, Giordani F, Gould MK, Mäser P, Burri C, Mottram JC, Rao SPS, Barrett MP. Medicines for second-stage human African trypanosomiasis. Cochrane Database Syst Rev. 2021;(12):CD015374. doi:10.1002/14651858.CD015374. View Source
